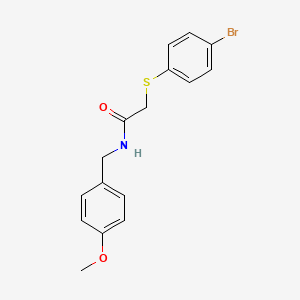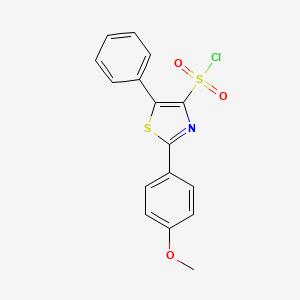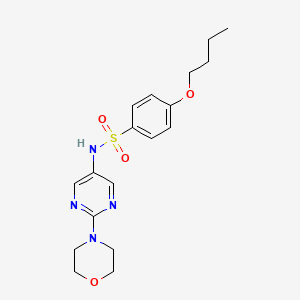
2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C16H16BrNO2S and its molecular weight is 366.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Degradation Pathways and Environmental Impacts
Research into compounds like 2-((4-Bromophenyl)sulfanyl)-N-(4-methoxybenzyl)acetamide often explores their degradation pathways, environmental impacts, and potential for contributing to advanced oxidation processes (AOPs). These studies focus on the transformation products and their biotoxicity upon environmental release. A pivotal study highlights the AOPs' effectiveness in breaking down acetaminophen, a compound with structural similarities, into less harmful by-products, suggesting potential pathways for environmental mitigation of related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022). This research underscores the importance of understanding the fate of such chemicals in aquatic environments, where they can degrade into various by-products with different toxicity profiles.
Synthesis and Industrial Applications
The synthesis of related bromophenyl compounds, such as 2-Fluoro-4-bromobiphenyl, is critical for manufacturing non-steroidal anti-inflammatory and analgesic materials. Studies detailing practical synthesis methods provide insights into the chemical processes that could be applicable to synthesizing this compound and its derivatives. For instance, a method for synthesizing 2-Fluoro-4-bromobiphenyl highlights the challenges and solutions in large-scale production, shedding light on potential industrial applications and the importance of efficient, cost-effective synthesis techniques (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Protection and Adsorption Techniques
The removal of pharmaceutical contaminants like acetaminophen from water underscores the broader applications of adsorption techniques, which could be relevant for managing compounds like this compound. A comprehensive review of acetaminophen adsorption from water elaborates on recent progress in this area, presenting structured findings on adsorption mechanisms, efficiency, and future perspectives. Such insights are crucial for developing strategies to mitigate the environmental impact of similar organic pollutants (Igwegbe et al., 2021).
Novel Mechanisms of Action in Pharmacology
While the focus on this compound is on its scientific research applications outside pharmacology, understanding the mechanisms of action for structurally or functionally related compounds can provide valuable insights. For example, the study of acetaminophen's analgesic effects reveals complex mechanisms beyond COX inhibition, involving metabolites acting on specific brain receptors. This information could inform research into the pharmacological potentials of related compounds (Ohashi & Kohno, 2020).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-14-6-2-12(3-7-14)10-18-16(19)11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXRGJHKVVDOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)


![5-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2531309.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2531310.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2531317.png)


![Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2531324.png)
